molecular formula C20H20BrFN2O2 B14959540 N-(4-bromo-2-methylphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(4-bromo-2-methylphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14959540
M. Wt: 419.3 g/mol
InChI Key: LHRTZGAHFFVPIM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with bromine, methyl, and fluorophenyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

    Introduction of Substituents: The bromine and methyl groups can be introduced via electrophilic aromatic substitution reactions. The fluorophenyl group can be attached through a nucleophilic substitution reaction using a fluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-fluoro-2-methylphenyl)acetamide
  • N-(4-{[(4-Bromo-2-methylphenyl)carbamoyl]sulfamoyl}benzyl)-4-fluorobenzamide

Uniqueness

N-(4-bromo-2-methylphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of substituents and the presence of the pyrrolidine ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H20BrFN2O2

Molecular Weight

419.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20BrFN2O2/c1-13-10-16(21)4-7-18(13)23-20(26)15-11-19(25)24(12-15)9-8-14-2-5-17(22)6-3-14/h2-7,10,15H,8-9,11-12H2,1H3,(H,23,26)

InChI Key

LHRTZGAHFFVPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Origin of Product

United States

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